molecular formula C18H13Cl2N3OS B2783702 2-chloro-N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide CAS No. 450340-62-2

2-chloro-N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide

Cat. No.: B2783702
CAS No.: 450340-62-2
M. Wt: 390.28
InChI Key: BCHFZRZCSWNWPH-UHFFFAOYSA-N
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Description

2-chloro-N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide is a sophisticated synthetic compound designed for advanced pharmaceutical and biochemical research. This molecule is built around a privileged thieno[3,4-c]pyrazole scaffold, a structure recognized for its significant potential in drug discovery . The core is further functionalized with substituted benzamide groups, a class known to contribute to bioactivity and molecular recognition . The specific pattern of chloro-substituents on both phenyl rings is strategically incorporated to fine-tune the compound's electronic properties, lipophilicity, and binding affinity, making it a valuable chemical tool for probing structure-activity relationships (SAR). Compounds featuring the pyrazole-heterocycle have demonstrated a wide spectrum of biological activities in scientific literature, with particular prominence in areas such as anticancer and anti-inflammatory research . The structural design of this benzamide derivative suggests potential for investigating mechanisms like enzyme inhibition or receptor modulation, pathways that are critical in the development of new therapeutic agents . As a research chemical, it serves as a key intermediate or a final candidate for screening against various biological targets, aiding in the identification and optimization of lead compounds. This product is provided for non-human research applications only and is not intended for diagnostic, therapeutic, or veterinary use. Researchers can leverage this compound to explore novel biochemical pathways and contribute to the advancement of medicinal chemistry.

Properties

IUPAC Name

2-chloro-N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13Cl2N3OS/c19-11-4-3-5-12(8-11)23-17(14-9-25-10-16(14)22-23)21-18(24)13-6-1-2-7-15(13)20/h1-8H,9-10H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCHFZRZCSWNWPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(N(N=C2CS1)C3=CC(=CC=C3)Cl)NC(=O)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13Cl2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-chloro-N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide is a compound belonging to the thienopyrazole class, noted for its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C18H12Cl2N4O5SC_{18}H_{12}Cl_2N_4O_5S with a molecular weight of 467.3 g/mol. Its structure includes a thieno[3,4-c]pyrazole core substituted with various functional groups that contribute to its biological properties.

PropertyValue
Molecular FormulaC18H12Cl2N4O5S
Molecular Weight467.3 g/mol
IUPAC Name2-chloro-N-[2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl]benzamide
InChI KeyGUAYGSHEYPRCTN-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within the body:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways and cancer progression, such as phosphodiesterase (PDE) and Aurora kinases, which are crucial in cell cycle regulation.
  • Antioxidant Activity : Research indicates that thienopyrazole derivatives can act as antioxidants, protecting cells from oxidative stress and damage.

Biological Activities

Research has demonstrated various biological activities associated with this compound:

  • Anticancer Activity :
    • Studies have shown that compounds in this class exhibit significant cytotoxic effects against various cancer cell lines. For instance, one study reported IC50 values as low as 49.85 µM for certain derivatives against A549 lung cancer cells .
    • The mechanism involves inducing apoptosis and inhibiting cell proliferation.
  • Anti-inflammatory Effects :
    • Inhibition of pro-inflammatory cytokines and enzymes has been observed, suggesting potential use in treating inflammatory diseases .
  • Antimicrobial Properties :
    • Thienopyrazole derivatives have shown activity against a range of pathogens, indicating their potential as antimicrobial agents .

Case Studies

Several studies have explored the biological effects of thienopyrazole derivatives:

  • Study on Antioxidant Activity : A recent study assessed the protective effects of thienopyrazole compounds against oxidative damage in red blood cells of Clarias gariepinus, demonstrating significant reductions in erythrocyte malformations when treated with these compounds .
  • Antitumor Activity Screening : Another investigation highlighted the antitumor potential of various thienopyrazole derivatives, noting their effectiveness in inducing apoptosis in cancer cells through targeted inhibition of specific kinases .

Scientific Research Applications

Basic Information

  • IUPAC Name : 2-chloro-N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide
  • Molecular Formula : C18H14ClN3OS
  • Molecular Weight : 373.84 g/mol

Structural Formula

The structural representation of the compound can be visualized as follows:C18H14ClN3OS\text{C}_{18}\text{H}_{14}\text{Cl}\text{N}_{3}\text{O}_{S}

Antiviral Activity

Recent studies have indicated that thieno[3,4-c]pyrazole derivatives exhibit significant antiviral properties. For instance, compounds similar to this compound have shown efficacy against various viral strains. In particular:

  • Mechanism of Action : The compound interferes with viral replication processes by inhibiting specific viral enzymes.
  • Case Study : A related derivative demonstrated an IC50 value of 1.1 µM against delavirdine-resistant HIV variants, showcasing potential for treatment in resistant cases .
CompoundTarget VirusIC50 (µM)Reference
Thieno derivativeHIV1.1
Pyrazole analogMeasles Virus60 nM

Anticancer Properties

The anticancer potential of this compound has been investigated across several cancer cell lines:

  • In vitro Studies : Compounds within the same class have been evaluated for their cytotoxic effects against breast cancer and prostate cancer cell lines.
  • Case Study : A thieno[3,4-c]pyrazole derivative exhibited selective cytotoxicity with an IC50 value significantly lower than that of standard chemotherapeutics .
Cell LineCompoundIC50 (µM)Reference
MCF-7 (Breast Cancer)Thieno derivative15
PC-3 (Prostate Cancer)Thieno derivative12

Anti-inflammatory Effects

The compound has also been noted for its anti-inflammatory properties:

  • Mechanism : It modulates inflammatory pathways by inhibiting the production of pro-inflammatory cytokines.
  • Case Study : Research indicated that a related thieno[3,4-c]pyrazole reduced TNF-alpha levels in vitro by over 50% at a concentration of 5 µM .
Inflammatory MarkerCompoundEffect (%)Reference
TNF-alphaThieno derivative-50%

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Benzamide Derivatives

Compound Name Benzamide Substituent Thienopyrazole Substituent Key Features
2-chloro-N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide (Target) 2-Cl 3-Cl-phenyl Dual chlorination; likely high lipophilicity and metabolic stability .
2-methyl-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide 2-CH₃ Phenyl Methyl group reduces polarity; may enhance solubility but lower affinity .
N-[2-(3-chlorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-fluorobenzamide 2-F 3-Cl-phenyl, 5-oxo Fluoro substitution increases electronegativity; 5-oxo group adds polarity .

Key Observations:

Substituent Effects on Lipophilicity: The target compound’s 2-Cl and 3-Cl-phenyl groups likely elevate its logP compared to the 2-methyl and 2-fluoro analogs, suggesting slower metabolic clearance but higher membrane permeability .

Electronic and Steric Influences :

  • The 2-Cl substituent on benzamide may enhance electrophilicity, facilitating interactions with nucleophilic residues in enzyme active sites. In contrast, the 2-F analog’s electronegativity could alter binding kinetics without steric hindrance .
  • The 2-CH₃ group in the methyl derivative provides steric bulk, which might disrupt planar interactions critical for target engagement .

Structural Determination Methods :

  • Crystallographic studies of such compounds often employ SHELX software (e.g., SHELXL for refinement), ensuring precise structural resolution . The absence of a 5-oxo group in the target compound simplifies its crystal packing compared to the fluorinated analog .

Potential Applications: While the target compound’s specific use is underexplored in the provided evidence, benzamide derivatives with chlorinated aryl groups are frequently utilized as herbicides (e.g., chlorsulfuron) or insect growth regulators (e.g., triflumuron) . The fluorinated variant’s 5-oxo group may indicate a role in prodrug activation or metabolite formation .

Q & A

Q. Methodological Insight :

  • Cyclization : Use thiourea derivatives with α,β-unsaturated ketones under acidic conditions to form the thieno[3,4-c]pyrazole core .
  • Chlorination : Employ POCl₃ or SOCl₂ for introducing chlorine atoms, monitored by TLC to track completion.
  • Amide Coupling : Activate carboxylic acids with EDCI/HOBt for coupling with amines, purified via column chromatography (silica gel, hexane/EtOAc) .

Which analytical techniques are most reliable for characterizing this compound’s purity and structure?

Basic
High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is standard for purity assessment (>95%). Structural confirmation requires NMR (¹H/¹³C), FT-IR (amide C=O stretch ~1650 cm⁻¹), and high-resolution mass spectrometry (HRMS) .

Advanced :
For resolving stereochemical ambiguities, single-crystal X-ray diffraction is definitive. Crystals are grown via slow evaporation in dichloromethane/hexane, with data collected at 200 K (R factor <0.05) .

How can reaction conditions be optimized to improve synthetic yield?

Advanced
Yield optimization hinges on solvent polarity, temperature control, and catalyst selection. For example:

  • Solvent : Replace DMF with anhydrous THF to reduce side reactions during amide coupling .
  • Catalysts : Use Pd(PPh₃)₄ for Suzuki-Miyaura cross-couplings (if applicable), with microwave-assisted heating (120°C, 30 min) to accelerate kinetics .

Data-Driven Approach :
Design a factorial experiment varying temperature (25–80°C), solvent (THF vs. DCM), and catalyst load (1–5 mol%). Analyze via ANOVA to identify significant factors .

What strategies resolve contradictions in reported biological activity data across studies?

Advanced
Discrepancies often arise from assay variability (e.g., cell line differences, IC₅₀ protocols). Mitigation strategies:

  • Standardized Assays : Use NIH/3T3 fibroblasts for cytotoxicity baselines and HEK293 for target-specific activity .
  • Meta-Analysis : Pool data from ≥5 independent studies, applying Bland-Altman plots to assess bias in IC₅₀ values .

What computational methods predict the compound’s biological targets?

Advanced
Molecular docking (AutoDock Vina) against Protein Data Bank (PDB) targets (e.g., kinases, GPCRs) identifies potential interactions. Pharmacophore modeling (Schrödinger Phase) prioritizes targets based on electrostatic and steric complementarity .

Q. Validation :

  • In Silico : Compare docking scores (ΔG < -7 kcal/mol) with known inhibitors.
  • In Vitro : Validate top candidates via competitive binding assays (e.g., fluorescence polarization) .

How is structure-activity relationship (SAR) studied for this compound?

Advanced
Systematic substitution of the chlorophenyl and benzamide groups is performed. For example:

  • Chlorine Position : Compare 3-chloro vs. 4-chloro analogs in enzyme inhibition assays.
  • Benzamide Modifications : Introduce methyl/methoxy groups at the 3- or 5-position to assess steric effects .

Data Analysis :
Use Hansch analysis to correlate logP/molar refractivity with activity trends .

What in vivo models are appropriate for evaluating pharmacokinetics?

Q. Advanced

  • Rodent Models : Sprague-Dawley rats (IV/PO administration) for bioavailability (%F) and half-life (t₁/₂) studies. Plasma samples analyzed via LC-MS/MS .
  • Tissue Distribution : Radiolabel the compound with ¹⁴C for autoradiography in liver, kidney, and brain .

How are synthetic byproducts characterized and minimized?

Q. Advanced

  • LC-MS/MS : Identify byproducts (e.g., dechlorinated or oxidized derivatives) using m/z shifts.
  • Process Optimization : Add antioxidants (e.g., BHT) during chlorination to prevent radical side reactions .

What mechanistic studies clarify its interaction with biological targets?

Q. Advanced

  • Surface Plasmon Resonance (SPR) : Measure binding kinetics (kₐ, k𝒹) to purified enzymes.
  • Cryo-EM : Resolve compound-enzyme complexes at 3–4 Å resolution to map binding pockets .

How are contradictory spectral data (e.g., NMR shifts) reconciled?

Q. Advanced

  • Dynamic NMR : Probe temperature-dependent shifts to identify conformational exchange.
  • DFT Calculations : Compare computed (B3LYP/6-311+G(d,p)) vs. experimental ¹³C shifts to validate tautomeric forms .

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